(2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride
Description
Properties
IUPAC Name |
(2R,6S)-2,6-dimethyl-4-(piperidin-4-ylmethyl)morpholine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.2ClH/c1-10-7-14(8-11(2)15-10)9-12-3-5-13-6-4-12;;/h10-13H,3-9H2,1-2H3;2*1H/t10-,11+;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIUVFCEFCARHE-HVNHDPPXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through a Mannich condensation reaction involving formaldehyde, a secondary amine, and an aldehyde or ketone.
Substitution with Piperidine: The piperidine moiety is introduced via a nucleophilic substitution reaction, where the morpholine ring reacts with a piperidine derivative under basic conditions.
Purification and Crystallization: The final product is purified through recrystallization and converted to its dihydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis involves multi-step processes to construct the morpholine core and introduce functional groups. Critical reactions include:
Table 1: Key Synthetic Reactions
-
Morpholine Ring Synthesis : Cyclization of diethanolamine derivatives with formaldehyde under acidic conditions forms the morpholine backbone.
-
Piperidine Functionalization : Alkylation at the 4-position of morpholine employs nucleophilic substitution with piperidine derivatives in polar aprotic solvents.
-
Stereochemical Control : The (2R,6S) configuration is achieved via chiral resolution or asymmetric catalysis, though specific protocols remain proprietary .
Nucleophilic Substitution
The piperidine-methyl group is introduced via SN2 displacement using alkyl halides (e.g., chloromethylpiperidine) in DMF at elevated temperatures. Steric hindrance from the methyl groups at positions 2 and 6 necessitates prolonged reaction times (>12 hrs) for complete conversion.
Reductive Amination
Imine intermediates formed during piperidine coupling are reduced using hydrogen gas over palladium catalysts. Ethanol acts as both solvent and proton donor, ensuring high selectivity (>90%) for the desired amine.
Salt Formation
Treatment with concentrated HCl in aqueous ethanol yields the dihydrochloride salt, enhancing solubility (up to 50 mg/mL in water) .
Industrial Optimization
Large-scale production employs:
-
Continuous Flow Reactors : For morpholine cyclization, reducing side-product formation.
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Catalytic Hydrogenation : Pd/C recycling protocols minimize costs.
-
Crystallization : The dihydrochloride form is purified via antisolvent addition (e.g., acetone) to achieve >99% purity .
Stability and Reactivity
-
Thermal Stability : Decomposes above 200°C, releasing HCl and forming degradation products .
-
pH Sensitivity : The free base precipitates at pH > 8, limiting aqueous reactions to acidic or neutral conditions .
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Oxidation : Tertiary amines in the morpholine and piperidine rings resist oxidation under mild conditions but degrade with strong oxidizers (e.g., KMnO₄).
Scientific Research Applications
Medicinal Chemistry Applications
-
COX Inhibition :
Research indicates that derivatives of morpholine compounds, including (2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride, have been studied for their potential as cyclooxygenase (COX) inhibitors. These compounds may exhibit anti-inflammatory properties by selectively inhibiting COX-II while minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .Compound IC50 against COX-II Selectivity PYZ3 0.011 μM High PYZ4 0.5 μM Moderate -
Anticancer Activity :
The compound has been investigated for its potential role in cancer therapeutics. Studies have demonstrated that morpholine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . -
Neuropharmacology :
The piperidine moiety in this compound suggests possible applications in neuropharmacology. Morpholine derivatives are being explored for their effects on neurotransmitter systems and their potential to treat neurological disorders such as anxiety and depression .
Case Study 1: Anti-inflammatory Properties
A study published in ACS Omega evaluated a series of morpholine derivatives for their inhibitory activity against COX enzymes. The results indicated that certain modifications to the morpholine structure enhanced COX-II selectivity and reduced ulcerogenic effects compared to traditional NSAIDs .
Case Study 2: Anticancer Activity
In a recent investigation, researchers synthesized various morpholine derivatives and assessed their cytotoxic effects on breast cancer cell lines. The study found that specific structural modifications led to significant reductions in cell viability, indicating the potential of these compounds as anticancer agents .
Mechanism of Action
The mechanism of action of (2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing cellular signaling pathways.
Comparison with Similar Compounds
4-(Diphenylmethoxy)piperidine Hydrochloride (CAS: 65214-86-0)
5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-2-amine
(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride (CAS: 922734-43-8)
- Structure : Morpholine core with a bulky 2-methyl-3-phenylpropyl substituent.
- Molecular Formula: C₁₆H₂₆ClNO (MW: 283.84 g/mol).
- Used as Amorolfine Impurity 9, highlighting its role in antifungal drug quality control .
2-Chloro-4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyrido[3,2-d]pyrimidine (CAS: 1542141-96-7)
- Structure : Pyrido[3,2-d]pyrimidine fused ring system with a morpholine substituent.
- Molecular Formula : C₁₃H₁₅ClN₄O (MW: 278.74 g/mol).
- Key Differences :
Physicochemical and Pharmacological Comparisons
| Property | Target Compound | 4-(Diphenylmethoxy)piperidine HCl | 5-[(2R,6S)-Morpholinyl]pyridin-2-amine | Amorolfine Impurity 9 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 289.24 | 303.83 | 208.27 | 283.84 |
| logP | 0.61 | >3 (predicted) | ~1.5 (estimated) | ~3.5 (predicted) |
| Solubility | High (dihydrochloride salt) | Low (hydrophobic substituent) | Moderate (free base) | Low (bulky substituent) |
| Stereochemistry | (2R,6S) | None | (2R,6S) | Racemic |
| Therapeutic Relevance | Antifungal (inference) | Synthetic intermediate | Intermediate in drug synthesis | Antifungal impurity |
Biological Activity
(2R,6S)-2,6-Dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride is a morpholine derivative with potential biological applications. This compound has garnered attention for its interactions with various biological targets, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a morpholine ring substituted with two methyl groups at the 2 and 6 positions and a piperidin-4-yl methyl group at the 4 position. Its molecular formula is with a molecular weight of approximately 198.31 g/mol.
Synthesis
The synthesis typically involves:
- Formation of the Morpholine Ring : Reaction of diethanolamine with formaldehyde under acidic conditions.
- Substitution at the 2 and 6 Positions : Introduction of methyl groups.
- Attachment of the Piperidin-4-yl Methyl Group : Nucleophilic substitution using piperidin-4-yl ethyl halide.
The biological activity of (2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine is primarily attributed to its ability to interact with specific receptors and enzymes, modulating their activity. The exact pathways involved depend on the biological context in which the compound is utilized.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives containing similar morpholine structures have shown significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) with IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| mriBIQ 13da/14da | A549 | ~10 | 12 |
| Doxorubicin | A549 | ~10 | - |
Neuropharmacological Effects
Morpholine derivatives have been studied for their neuropharmacological properties. The piperidine moiety may enhance central nervous system penetration, suggesting potential applications in treating neurological disorders.
Case Studies
- Cytotoxicity Assays : In vitro studies demonstrated that derivatives of (2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine exhibited significant cytotoxicity against multiple cancer cell lines. The mechanism was associated with cell cycle arrest and induction of apoptosis .
- Receptor Binding Studies : Investigations into receptor binding have shown that this compound can act as an antagonist or agonist depending on the receptor type, influencing various physiological responses .
Q & A
What synthetic methodologies are recommended for the preparation of (2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride?
Level: Basic
Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the morpholine core followed by functionalization. A validated approach includes nucleophilic substitution and reductive amination steps, as demonstrated in the synthesis of structurally analogous morpholine derivatives. For example, a pyridyl-substituted morpholine was synthesized using nitro-group reduction and amine coupling under controlled conditions . Key considerations:
- Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres to minimize hydrolysis.
- Optimize stoichiometry (e.g., 1.2 equivalents of piperidin-4-ylmethyl chloride) to drive reaction completion.
- Isolate intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to ensure purity before salt formation.
Which analytical techniques are critical for confirming the structural identity and purity of this compound?
Level: Basic
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- ¹H NMR (600 MHz): Assign stereochemistry using coupling constants (e.g., J = 6.44 Hz for diastereotopic methyl groups in related morpholines) .
- LCMS (ESI): Verify molecular weight (e.g., m/z 208 [M+H]+ for a similar scaffold) and detect ionic impurities .
- Chiral HPLC: Resolve enantiomers using a Chiralpak® AD-H column (hexane:isopropanol 90:10, 1 mL/min) to confirm ≥98% diastereomeric excess.
- Elemental Analysis: Validate stoichiometry (C, H, N ±0.4% theoretical).
How can researchers resolve discrepancies between computational docking predictions and experimental binding affinity data for this compound?
Level: Advanced
Answer:
Discrepancies may arise from unaccounted conformational dynamics or solvation effects. Methodological strategies include:
- Molecular Dynamics (MD) Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess ligand-protein flexibility. Compare dominant poses with docking results.
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to identify entropic/enthalpic contributions overlooked in docking.
- Mutagenesis Studies: Validate critical residues (e.g., catalytic site mutations) to confirm binding hypotheses. Cross-reference with SPR kinetic data (e.g., KD vs. kon/koff) .
What strategies are effective for controlling stereoselectivity during the synthesis of the (2R,6S)-configured morpholine core?
Level: Advanced
Answer:
Stereochemical fidelity requires precise control at cyclization and substitution steps:
- Asymmetric Catalysis: Employ (R)-BINAP-Pd complexes for enantioselective C–N bond formation (e.g., 90% ee achieved in related piperidine syntheses).
- Chiral Auxiliaries: Use (S)-proline-derived intermediates to enforce chair-conformation selectivity during morpholine ring closure.
- X-ray Crystallography: Confirm absolute configuration via SHELX-refined structures (Mo-Kα radiation, R1 < 0.05) .
What are the optimal storage conditions to ensure long-term stability of the dihydrochloride salt form?
Level: Basic
Answer:
- Storage: Seal in amber glass vials under argon at 4°C. Desiccate with silica gel to prevent hygroscopic degradation (common in dihydrochlorides).
- Stability Monitoring: Perform quarterly HPLC assays (C18 column, 0.1% TFA in water/acetonitrile) to detect hydrolysis products. Karl Fischer titration ensures moisture content remains <0.5% .
How should researchers design experiments to investigate metabolic stability in hepatic microsomal assays?
Level: Advanced
Answer:
- Incubation Setup: Use pooled human liver microsomes (0.5 mg/mL) with NADPH (1 mM) and test compound (1–10 µM) in potassium phosphate buffer (pH 7.4).
- Quenching and Analysis: Terminate aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile. Quantify parent compound via LC-MS/MS (MRM transitions optimized for [M+2H]<sup>2+</sup> ions).
- Data Interpretation: Calculate intrinsic clearance (CLint) using the in vitro half-life method. Compare with structural analogs to identify metabolic soft spots (e.g., piperidine N-demethylation) .
How can researchers address batch-to-batch variability in biological activity data?
Level: Advanced
Answer:
- Purity Profiling: Use orthogonal methods (HPLC, DSC) to detect polymorphic forms or residual solvents.
- Bioassay Standardization: Include a reference standard (e.g., pharmacopeial-grade impurity B) in each assay plate to normalize inter-experimental variability .
- Solubility Optimization: Pre-dissolve the compound in DMSO (10 mM stock) and dilute in assay buffer with 0.01% Tween-20 to mitigate aggregation.
What computational tools are suitable for predicting the compound’s pharmacokinetic properties?
Level: Advanced
Answer:
- ADMET Prediction: Use Schrödinger’s QikProp or SwissADME to estimate logP (target: 2–3), Caco-2 permeability, and CYP450 inhibition.
- PBPK Modeling: Simulate plasma concentration-time profiles using GastroPlus™ (compartmental absorption model). Validate with in vivo rodent data for bioavailability adjustments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
